molecular formula C9H9N3O B13256362 3-(Aminomethyl)-1,2-dihydro-1,6-naphthyridin-2-one

3-(Aminomethyl)-1,2-dihydro-1,6-naphthyridin-2-one

Cat. No.: B13256362
M. Wt: 175.19 g/mol
InChI Key: DEKLYWINNLEWSH-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1,2-dihydro-1,6-naphthyridin-2-one is a heterocyclic compound that features a naphthyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1,2-dihydro-1,6-naphthyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions involving amination and cyclization steps .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions. The choice of reagents and conditions is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1,2-dihydro-1,6-naphthyridin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

3-(Aminomethyl)-1,2-dihydro-1,6-naphthyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1,2-dihydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives and heterocyclic amines. Examples are:

Uniqueness

What sets 3-(Aminomethyl)-1,2-dihydro-1,6-naphthyridin-2-one apart is its unique combination of structural features and functional groups, which confer specific reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

3-(aminomethyl)-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C9H9N3O/c10-4-6-3-7-5-11-2-1-8(7)12-9(6)13/h1-3,5H,4,10H2,(H,12,13)

InChI Key

DEKLYWINNLEWSH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NC(=O)C(=C2)CN

Origin of Product

United States

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